Cas no 1341950-94-4 (Pyrrolidine, 1-(3-butyn-1-yl)-2,2-dimethyl-)

Pyrrolidine, 1-(3-butyn-1-yl)-2,2-dimethyl-, is a specialized heterocyclic compound featuring a pyrrolidine core substituted with a 3-butyn-1-yl group and two methyl groups at the 2-position. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The alkyne functionality offers versatility for click chemistry and cross-coupling reactions, while the sterically hindered 2,2-dimethyl substitution enhances stability. Its well-defined molecular framework is advantageous for constructing complex scaffolds with precision. The compound is typically handled under inert conditions due to its sensitivity. Suitable for research applications, it serves as a key intermediate in targeted synthetic pathways.
Pyrrolidine, 1-(3-butyn-1-yl)-2,2-dimethyl- structure
1341950-94-4 structure
Product Name:Pyrrolidine, 1-(3-butyn-1-yl)-2,2-dimethyl-
CAS No:1341950-94-4
MF:C10H17N
MW:151.24868273735
CID:6404488
PubChem ID:63657253
Update Time:2025-11-05

Pyrrolidine, 1-(3-butyn-1-yl)-2,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 1-(3-butyn-1-yl)-2,2-dimethyl-
    • 1-(But-3-yn-1-yl)-2,2-dimethylpyrrolidine
    • 1-but-3-ynyl-2,2-dimethylpyrrolidine
    • 1341950-94-4
    • EN300-5128832
    • CS-0250539
    • Inchi: 1S/C10H17N/c1-4-5-8-11-9-6-7-10(11,2)3/h1H,5-9H2,2-3H3
    • InChI Key: AHBCPNDIHQKWQO-UHFFFAOYSA-N
    • SMILES: N1(CCC#C)CCCC1(C)C

Computed Properties

  • Exact Mass: 151.136099547g/mol
  • Monoisotopic Mass: 151.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 0.876±0.06 g/cm3(Predicted)
  • Boiling Point: 194.3±23.0 °C(Predicted)
  • pka: 9.71±0.40(Predicted)

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Additional information on Pyrrolidine, 1-(3-butyn-1-yl)-2,2-dimethyl-

1-(3-Butyn-1-yl)-2,2-Dimethylpyrrolidine (CAS No. 1341950-94-4): An Overview and Recent Advances

1-(3-Butyn-1-yl)-2,2-dimethylpyrrolidine (CAS No. 1341950-94-4) is a synthetic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a building block in the synthesis of complex molecules.

The chemical structure of 1-(3-butyn-1-yl)-2,2-dimethylpyrrolidine consists of a pyrrolidine ring substituted with a 3-butynyl group and two methyl groups at the 2-position. The presence of the terminal alkyne group (C≡C) imparts unique reactivity and functionalization potential, making it a valuable intermediate in synthetic chemistry. The molecular formula is C9H15N, and its molecular weight is approximately 137.22 g/mol.

Recent studies have highlighted the versatility of 1-(3-butyn-1-yl)-2,2-dimethylpyrrolidine in the context of drug discovery. One notable application is its use as a scaffold for the development of GABA receptor modulators. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and modulating its activity can have significant therapeutic effects in conditions such as anxiety disorders, epilepsy, and sleep disorders. A study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of 1-(3-butyn-1-yl)-2,2-dimethylpyrrolidine exhibited potent GABA receptor agonist activity, suggesting their potential as novel anxiolytic agents.

In addition to its role in CNS disorders, 1-(3-butyn-1-yl)-2,2-dimethylpyrrolidine has also been explored for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including arthritis and inflammatory bowel disease (IBD). Research conducted at the University of California, San Francisco, found that certain derivatives of this compound could effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings open up new avenues for the development of anti-inflammatory drugs with improved efficacy and reduced side effects.

The synthetic accessibility of 1-(3-butyn-1-yl)-2,2-dimethylpyrrolidine has further enhanced its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. One common method involves the reaction of 2,2-dimethylpyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to form the desired product with high yield and purity.

Beyond its direct applications in drug discovery, 1-(3-butyn-1-yl)-2,2-dimethylpyrrolidine serves as a valuable building block for the synthesis of more complex molecules. Its terminal alkyne group can undergo a wide range of reactions, including copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely used in click chemistry to form stable triazole linkages. This property makes it an ideal candidate for conjugation with biomolecules such as peptides and antibodies, enabling the creation of targeted drug delivery systems.

In conclusion, 1-(3-butyn-1-yl)-2,2-dimethylpyrrolidine (CAS No. 1341950-94-4) is a multifaceted compound with significant potential in various areas of chemical and pharmaceutical research. Its unique chemical structure and reactivity profile make it an attractive candidate for the development of novel therapeutic agents and advanced materials. As research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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